molecular formula C10H18O B582674 Menthone-d3 CAS No. 54244-80-3

Menthone-d3

Cat. No.: B582674
CAS No.: 54244-80-3
M. Wt: 157.271
InChI Key: NFLGAXVYCFJBMK-JGRCALCDSA-N
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Description

Menthone-d3 is a deuterated form of menthone, a monoterpene with a minty aroma. It is structurally similar to menthol, with a carbonyl group replacing the secondary alcohol group found in menthol. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthone-d3 can be synthesized through the oxidation of menthol-d3. The process typically involves the use of acidified dichromate as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of this compound without significant epimerization to isothis compound.

Industrial Production Methods

In industrial settings, this compound is produced using biocatalytic methods. One such method involves the use of engineered Escherichia coli strains that express specific biosynthetic genes. These strains can convert pulegone-d3 to this compound through a series of enzymatic reactions. This method is advantageous due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Menthone-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce this compound oxide.

    Reduction: It can be reduced back to menthol-d3 using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Acidified dichromate or molecular oxygen with solid catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

    Oxidation: this compound oxide.

    Reduction: Menthol-d3.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Menthone-d3 is widely used in scientific research due to its isotopic labeling. Some applications include:

Mechanism of Action

Menthone-d3 exerts its effects primarily through interactions with biological membranes and proteins. Its carbonyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, this compound can modulate the activity of ion channels, such as the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of coolness .

Comparison with Similar Compounds

Menthone-d3 is similar to other monoterpenes like menthol, isomenthone, and pulegone. its deuterated form provides unique advantages in research applications:

    Menthol: Similar structure but contains a secondary alcohol group instead of a carbonyl group.

    Isomenthone: An epimer of menthone with different stereochemistry.

    Pulegone: A precursor in the biosynthesis of menthone and menthol, containing a different functional group arrangement.

This compound’s isotopic labeling makes it particularly useful for detailed mechanistic studies and tracing experiments, setting it apart from its non-deuterated counterparts .

Properties

CAS No.

54244-80-3

Molecular Formula

C10H18O

Molecular Weight

157.271

IUPAC Name

2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D

InChI Key

NFLGAXVYCFJBMK-JGRCALCDSA-N

SMILES

CC1CCC(C(=O)C1)C(C)C

Synonyms

3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3;  2,6,6-Trideuteriomenthone

Origin of Product

United States

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